molecular formula C19H19F3N6O3 B2866310 2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide CAS No. 1251686-73-3

2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide

Cat. No.: B2866310
CAS No.: 1251686-73-3
M. Wt: 436.395
InChI Key: NBUQGBACRATUQZ-UHFFFAOYSA-N
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Description

2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide is a complex organic compound that belongs to the class of triazolopyrazine derivatives.

Scientific Research Applications

2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of these compounds involves their potential as c-Met kinase inhibitors .

Future Directions

Future research could focus on further exploring the potential of these compounds as c-Met kinase inhibitors and their interactions with various cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide typically involves a multi-step process. One common method includes the condensation of 2-hydrazinopyridine with substituted aromatic aldehydes, followed by oxidative cyclization to form the triazolopyrazine core . The reaction conditions often involve mild temperatures and the use of catalysts such as iodine or potassium iodide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo-derivatives, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide is unique due to its specific combination of functional groups, which contribute to its potent kinase inhibition and anti-tumor activity. The presence of the trifluoromethyl group enhances its lipophilicity and cellular uptake, making it a promising candidate for further drug development .

Properties

IUPAC Name

2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N6O3/c20-19(21,22)14-3-1-2-13(10-14)11-24-15(29)12-28-18(30)27-5-4-23-16(17(27)25-28)26-6-8-31-9-7-26/h1-5,10H,6-9,11-12H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUQGBACRATUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CN3C2=NN(C3=O)CC(=O)NCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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